molecular formula C16H21N3O3S2 B6435925 N-{[1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl]methyl}-N-methylcyclopropanesulfonamide CAS No. 2549040-11-9

N-{[1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl]methyl}-N-methylcyclopropanesulfonamide

Cat. No. B6435925
CAS RN: 2549040-11-9
M. Wt: 367.5 g/mol
InChI Key: NYTRGCMMHOMABK-UHFFFAOYSA-N
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Description

“N-{[1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl]methyl}-N-methylcyclopropanesulfonamide” is a compound that falls under the category of benzothiazole derivatives . Benzothiazole derivatives have been highlighted for their synthetic developments and their in vitro and in vivo activity .


Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives has been studied extensively. The structure-activity relationships of the new benzothiazole derivatives along with the molecular docking studies of selected compounds have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .


Chemical Reactions Analysis

Benzothiazole derivatives have been synthesized through various chemical reactions. These reactions include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .

Scientific Research Applications

Antibacterial Potential

Benzothiazole derivatives, such as the one , have shown significant antibacterial potential . They inhibit various bacterial enzymes like dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .

Antimicrobial Activity

The antimicrobial activity of benzothiazole derivatives is well-documented . For instance, compounds 8a, 8b, 8c, and 8d were found to be highly active against Pseudomonas aeruginosa, and Escherichia coli .

Anti-inflammatory and Anticancer Properties

These compounds are also being explored in the development of new anti-tumor drugs that may possess both anti-inflammatory and anticancer properties.

Metal Chelation

Benzothiazole derivatives can be exploited in lieu of chelation with bivalent metal (cobalt, nickel, copper, and zinc) chlorides in a 1:2 (M:L) ratio . This property can be used in the development of metal-based complexes for various applications.

Antioxidant Activity

Some benzothiazole derivatives have shown antioxidant activity, evaluated as DPPH and ferric reducing power .

Synthesis of Novel Antibiotics

Given the rise of antimicrobial resistance (AMR), the development of novel antibiotics to control resistance problems is crucial . Benzothiazole derivatives could play a key role in this area due to their wide range of biological activities and medicinal applications .

Future Directions

The future directions for the research on “N-{[1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl]methyl}-N-methylcyclopropanesulfonamide” and similar compounds could involve further exploration of their synthetic developments, in vitro and in vivo activity, and their potential as potent inhibitors with enhanced anti-tubercular activity .

properties

IUPAC Name

N-[[1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl]methyl]-N-methylcyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3S2/c1-18(24(20,21)12-6-7-12)8-11-9-19(10-11)16-17-15-13(22-2)4-3-5-14(15)23-16/h3-5,11-12H,6-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYTRGCMMHOMABK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CN(C1)C2=NC3=C(C=CC=C3S2)OC)S(=O)(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl]methyl}-N-methylcyclopropanesulfonamide

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